molecular formula C7H12Cl2O3 B14592355 1,1-Dichloro-4,4-dimethoxypentan-2-one CAS No. 61203-76-7

1,1-Dichloro-4,4-dimethoxypentan-2-one

Cat. No.: B14592355
CAS No.: 61203-76-7
M. Wt: 215.07 g/mol
InChI Key: LFYAWYJUSAPILY-UHFFFAOYSA-N
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Description

1,1-Dichloro-4,4-dimethoxypentan-2-one is an organic compound with the molecular formula C7H12Cl2O3. It is a chlorinated ketone with two methoxy groups attached to the fourth carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-4,4-dimethoxypentan-2-one can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethoxypentan-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-4,4-dimethoxypentan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1,1-dichloro-4,4-dimethoxypentanol or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 4,4-dimethoxypentan-2-one, while reduction with LiAlH4 can produce 1,1-dichloro-4,4-dimethoxypentanol.

Scientific Research Applications

1,1-Dichloro-4,4-dimethoxypentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dichloro-4,4-dimethoxypentan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The methoxy groups can also influence its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-4-methoxypentan-2-one: Similar structure but with one less methoxy group.

    1,1-Dichloro-4,4-dimethoxybutan-2-one: Similar structure but with a shorter carbon chain.

    1,1-Dichloro-4,4-dimethoxyhexan-2-one: Similar structure but with a longer carbon chain.

Uniqueness

1,1-Dichloro-4,4-dimethoxypentan-2-one is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

61203-76-7

Molecular Formula

C7H12Cl2O3

Molecular Weight

215.07 g/mol

IUPAC Name

1,1-dichloro-4,4-dimethoxypentan-2-one

InChI

InChI=1S/C7H12Cl2O3/c1-7(11-2,12-3)4-5(10)6(8)9/h6H,4H2,1-3H3

InChI Key

LFYAWYJUSAPILY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C(Cl)Cl)(OC)OC

Origin of Product

United States

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